

The Enigmatic Structure-Activity Relationship of Tisocromide: A Review of Available Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tisocromide

Cat. No.: B1683183

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Introduction

Tisocromide is a chemical entity identified as an antihypoxic agent, a class of drugs that protect tissues from the damaging effects of low oxygen. Despite its identification and classification, a comprehensive public record of its structure-activity relationship (SAR) studies remains elusive. This guide aims to provide an in-depth overview of the currently available information on **Tisocromide** and to contextualize its potential pharmacological significance in the absence of detailed SAR data.

Chemical Identity of Tisocromide

Before delving into the structure-activity relationship, it is crucial to establish the chemical identity of **Tisocromide**.

Parameter	Value
Molecular Formula	C ₁₉ H ₃₀ N ₂ O ₆ S
Molecular Weight	414.52 g/mol
CAS Number	35423-51-9
IUPAC Name	N-[3-(dimethylamino)-1,3-dimethylbutyl]-6,7-dimethoxy-1,1-dioxo-3,4-dihydro-1H-2,1-benzoxathiin-3-carboxamide

The Quest for Structure-Activity Relationship Data

A thorough investigation of scientific databases and literature reveals a significant gap in publicly accessible, in-depth structure-activity relationship studies specifically focused on **Tisocromide**. The ChEMBL database, a key resource for bioactive molecule data, currently holds no bioactivity summary or literature references for **Tisocromide**. This suggests that either SAR studies have not been extensively conducted, are proprietary and unpublished, or the compound did not advance significantly in the drug development pipeline to warrant extensive public documentation.

One of the few available references is a 1980 German-language publication comparing **Tisocromide** with the antidepressant clomipramine. While this study may contain valuable pharmacological data, it does not appear to be a dedicated SAR investigation.

Inferred Pharmacological Profile and Potential SAR Considerations

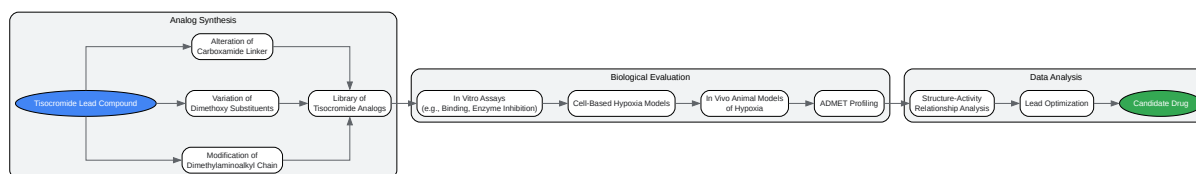
Given the classification of **Tisocromide** as an antihypoxic agent, we can infer a likely biological target related to cellular response to hypoxia. The mechanism of action for such agents often involves pathways that enhance oxygen delivery, improve metabolic efficiency under hypoxic conditions, or protect against oxidative stress.

The chemical structure of **Tisocromide**, featuring a benzoxathiane dioxide core, is a key area for hypothetical SAR exploration. Modifications to the following regions could theoretically influence its activity:

- The Dimethylaminoalkyl Side Chain: The nature and length of this chain, as well as the basicity of the nitrogen atom, are likely critical for receptor binding or cellular uptake.
- The Dimethoxy Substituents on the Benzene Ring: These groups influence the electronic properties and lipophilicity of the molecule, which can affect its pharmacokinetic and pharmacodynamic properties.
- The Carboxamide Linker: This group provides a key hydrogen bonding motif and contributes to the overall conformation of the molecule.

Experimental Protocols for Future SAR Studies

To elucidate the SAR of **Tisocromide**, a systematic approach involving the synthesis and biological evaluation of analogs would be necessary. The following represents a generalized workflow for such an investigation.

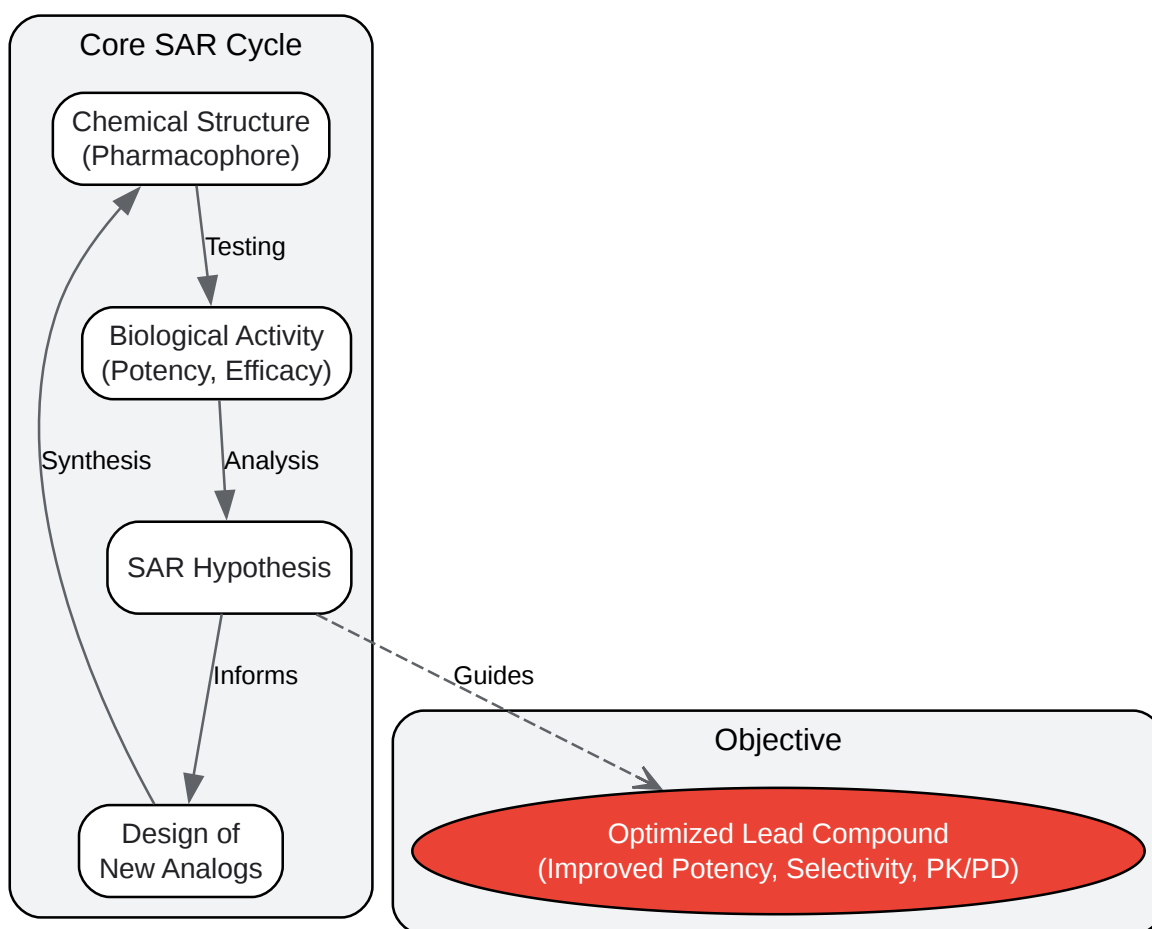


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Caption: A generalized workflow for the structure-activity relationship (SAR) study of **Tisocromide**.

Logical Relationship of a Typical SAR Study

The core principle of an SAR study is to establish a logical connection between a molecule's chemical structure and its biological effect. This iterative process is fundamental to modern drug discovery.



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Caption: The iterative logical relationship at the core of structure-activity relationship studies.

Conclusion

While **Tisocromide** is a recognized chemical entity with potential therapeutic application as an antihypoxic agent, the public domain currently lacks the specific structure-activity relationship data required for a comprehensive technical guide. The information presented here summarizes the known chemical properties and provides a framework for the type of experimental and logical approaches that would be necessary to build a robust SAR profile for

this compound. Further research and publication in this area are needed to fully understand the therapeutic potential of **Tisocromide** and its analogs. Researchers interested in this compound are encouraged to undertake de novo SAR studies to fill this knowledge gap.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com